Bagremycin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-ethenylphenyl) 3-amino-4-hydroxybenzoate |
InChI |
InChI=1S/C15H13NO3/c1-2-10-3-6-12(7-4-10)19-15(18)11-5-8-14(17)13(16)9-11/h2-9,17H,1,16H2 |
InChI Key |
RWDKQKLCXJVELF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N |
Synonyms |
bagremycin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Bagremycin A from Streptomyces sp. Tü 4128: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Bagremycin A, a novel antibiotic produced by Streptomyces sp. Tü 4128. This compound, identified as 4-vinylphenyl-3-amino-4-hydroxybenzoate, exhibits moderate activity against Gram-positive bacteria and some fungi. This document details the fermentation process, extraction, and purification protocols, along with the analytical data required for the identification and characterization of this natural product. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a wide array of bioactive secondary metabolites, including many clinically important antibiotics. The continued exploration of novel Streptomyces species remains a critical avenue for the discovery of new chemical entities to combat the growing challenge of antimicrobial resistance. The screening of culture filtrates of Streptomyces sp. Tü 4128, isolated from a soil sample from Java, led to the identification of two novel secondary metabolites, this compound and Bagremycin B.[1][2]
This compound and its N-acetylated counterpart, Bagremycin B, are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[2] Subsequent research has revealed that the biosynthesis of bagremycins is linked to the production of ferroverdins, iron-chelating compounds, with the metabolic pathway being regulated by iron availability.[3] Under iron-depleted conditions, the biosynthetic machinery favors the production of the bagremycins.[3]
This guide presents the detailed methodologies for the cultivation of Streptomyces sp. Tü 4128, and the subsequent isolation and characterization of this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H13NO3 | [4] |
| Molecular Weight | 255.27 g/mol | [4] |
| IUPAC Name | (4-ethenylphenyl) 3-amino-4-hydroxybenzoate | [4] |
Production Yields
| Product | Maximal Yield | Reference |
| This compound | 8 mg/L | |
| Bagremycin B | 4 mg/L |
Experimental Protocols
Fermentation of Streptomyces sp. Tü 4128
This protocol describes the cultivation of Streptomyces sp. Tü 4128 for the production of this compound.
3.1.1. Fermentation Medium
The following medium is used for the fermentation of Streptomyces sp. Tü 4128:
| Component | Concentration (g/L) |
| Glucose | 10 |
| Glycerin | 10 |
| Soluble Starch | 10 |
| Corn Steep Liquor | 2.5 |
| Polypeptone | 5 |
| Yeast Extract | 2 |
| NaCl | 1 |
| CaCO3 | 3 |
The pH of the medium is adjusted to 7.2 before sterilization.
3.1.2. Fermentation Conditions
-
Strain: Streptomyces sp. Tü 4128
-
Culture Volume: 80 mL in 500 mL flasks
-
Incubation Temperature: 28 °C
-
Agitation: 190 rpm
-
Fermentation Duration: 15 days
Extraction and Isolation of this compound
The following protocol outlines the steps for the extraction and purification of this compound from the fermentation broth.
3.2.1. Extraction
-
Harvest the fermentation broth and centrifuge at 8000 rpm for 15 minutes at 4 °C to separate the supernatant and mycelium.[2]
-
Adjust the pH of the supernatant to 5 with HCl and centrifuge to remove any flocculent precipitates.[2]
-
Extract the clarified supernatant three times with an equal volume of ethyl acetate.[2]
-
Combine the ethyl acetate extracts for further processing.
3.2.2. Purification
A multi-step chromatographic process is employed to purify this compound:
-
Silica Gel Chromatography: The concentrated ethyl acetate extract is subjected to silica gel column chromatography.
-
Sephadex LH-20 Chromatography: Fractions containing this compound from the silica gel column are further purified using Sephadex LH-20 column chromatography.
-
Preparative Reversed-Phase HPLC: The final purification is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are performed to determine the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight.
-
X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This technical guide provides a consolidated resource for the discovery and isolation of this compound from Streptomyces sp. Tü 4128. The detailed protocols and compiled data serve as a valuable starting point for researchers interested in this novel antibiotic. Further research into the optimization of fermentation conditions, exploration of the biosynthetic gene cluster for genetic engineering, and a more extensive evaluation of its biological activity could pave the way for the development of this compound as a potential therapeutic agent. The unique iron-regulated biosynthesis of the bagremycins and ferroverdins also presents an interesting area for further investigation into the metabolic intricacies of Streptomyces.
References
- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H13NO3 | CID 10422480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Architecture of Bagremycin A: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin A, a secondary metabolite isolated from Streptomyces sp. Tü 4128, has garnered attention within the scientific community for its notable biological activities, including antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the key experimental methodologies and data that have been instrumental in defining its molecular architecture. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical Properties and Spectroscopic Data
The initial characterization of this compound established its fundamental physicochemical properties, laying the groundwork for more detailed structural analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 255.27 g/mol | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
Spectroscopic analysis was pivotal in determining the structural framework of this compound. The primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided crucial insights into the carbon-hydrogen framework of this compound. While a detailed, publicly available table of chemical shifts and coupling constants is not readily accessible, published literature describes the key features observed in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopic Data Summary
| Protons | Description |
| Aromatic Protons | Multiple signals in the aromatic region, indicative of two substituted benzene rings. |
| Vinylic Protons | Signals corresponding to a vinyl group (-CH=CH₂). |
| Amine & Hydroxyl Protons | Exchangeable protons associated with the amino and hydroxyl functional groups. |
¹³C NMR Spectroscopic Data Summary
| Carbons | Description |
| Aromatic Carbons | Signals corresponding to the carbon atoms of the two benzene rings. |
| Vinylic Carbons | Signals for the two carbons of the vinyl group. |
| Carbonyl Carbon | A signal indicative of an ester carbonyl group. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition and exact mass of this compound, confirming its molecular formula.
| Ion | m/z |
| [M+H]⁺ | 256.0917 |
Note: The detailed fragmentation pattern from tandem MS/MS experiments is not extensively reported in the available literature.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming the connectivity of the atoms and the overall stereochemistry.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.478(3) Å |
| b | 10.583(4) Å |
| c | 15.958(4) Å |
| CCDC Number | 205907 |
Experimental Protocols
The elucidation of this compound's structure involved a series of key experimental procedures, from its initial isolation to its detailed spectroscopic characterization.
Fermentation and Isolation of this compound
This compound was produced through fermentation of Streptomyces sp. Tü 4128. The following is a general outline of the fermentation and isolation process.
Detailed Methodologies:
-
Fermentation: Streptomyces sp. Tü 4128 was cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth was separated into the culture filtrate and the mycelium. Both components were extracted with ethyl acetate to isolate the organic-soluble metabolites.
-
Purification: The crude extract was subjected to multiple chromatographic steps to purify this compound.
-
Silica Gel Chromatography: Initial separation of compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification based on size exclusion and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using a Nucleosil-100 C-18 column with a gradient elution system to yield pure this compound. Specific details of the HPLC gradient, flow rate, and detection wavelength are not consistently reported.
-
Spectroscopic Analysis
The purified this compound was then subjected to a suite of spectroscopic techniques to determine its chemical structure.
Detailed Methodologies:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on 300 MHz or 500 MHz spectrometers. The solvent used for analysis is not consistently specified in the available literature.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.
-
X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction were grown. The structure was solved by direct methods and refined using standard crystallographic software.
The Elucidated Structure of this compound
The culmination of the data from these analytical techniques led to the unambiguous determination of the chemical structure of this compound as 4-vinylphenyl 3-amino-4-hydroxybenzoate .
This structure reveals that this compound is an ester formed from the condensation of two key biosynthetic precursors: p-coumaric acid (which is decarboxylated to form the 4-vinylphenol moiety) and 3-amino-4-hydroxybenzoic acid.
Conclusion
The structural elucidation of this compound is a testament to the power of a coordinated analytical approach, combining chromatographic separation with advanced spectroscopic techniques. While the foundational work has clearly defined its molecular structure, opportunities for further research remain. A more detailed public repository of its NMR and MS fragmentation data would be of significant benefit to the scientific community for dereplication and further analytical studies. The established structure of this compound provides a critical foundation for ongoing and future research into its mechanism of action, therapeutic potential, and synthetic derivatization.
Unraveling the Genetic Blueprint: A Technical Guide to the Bagremycin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the Bagremycin A biosynthetic gene cluster (BGC). Bagremycins, isolated from Streptomyces sp. Tü 4128, are antibiotics with activity against Gram-positive bacteria and fungi, and also exhibit weak antitumor properties, making them promising candidates for novel drug development.[1][2] This document details the genetic organization of the BGC, the experimental methodologies used for its identification, and the proposed biosynthetic pathway.
Quantitative Data Summary
The this compound biosynthetic gene cluster was identified within the genome of Streptomyces sp. Tü 4128. The key quantitative characteristics of the genome and the BGC are summarized in the table below.
| Parameter | Value | Reference |
| Producing Organism | Streptomyces sp. Tü 4128 | [1][3] |
| Genome Size | 8,424,112 bp | [1][3] |
| Sequencing Technology | Illumina Hiseq2000 | [1][4] |
| BGC Size | 17,321 bp | [3] |
| Number of Open Reading Frames (ORFs) | 16 | [1][3][4] |
Experimental Protocols
The identification and characterization of the this compound BGC involved a combination of genome mining, bioinformatics analysis, and molecular genetics techniques. The key experimental protocols are detailed below.
Genome Sequencing and BGC Identification
The initial step in identifying the BGC was to sequence the genome of the producing organism, Streptomyces sp. Tü 4128.
-
Genomic DNA Extraction: High-quality genomic DNA was isolated from a culture of S. sp. Tü 4128.
-
Genome Sequencing: The extracted genomic DNA was sequenced using Illumina Hiseq2000 technology, resulting in a draft genome sequence of 8,424,112 bp.[1][3][4]
-
Bioinformatics Analysis for BGC Identification: The genome sequence was analyzed using bioinformatics tools to identify putative secondary metabolite BGCs. The known sequences of genes previously implicated in bagremycin biosynthesis (bagA, bagB, and bagC) were used to scan the genome, leading to the identification of the target gene cluster on scaffold 69.[3] The identified BGC was found to be highly similar to the ferroverdin biosynthetic gene cluster.[3]
Gene Disruption and Functional Analysis
To confirm the role of specific genes within the BGC in bagremycin biosynthesis, gene disruption experiments were performed.
-
Construction of Gene Disruption Plasmids: Gene disruption cassettes were constructed for target genes within the BGC. This typically involves replacing a portion of the target gene with an antibiotic resistance gene.
-
Conjugal Transfer: The disruption plasmids were introduced into S. sp. Tü 4128 from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.
-
Selection of Mutants: Exconjugants were selected based on antibiotic resistance, and successful double-crossover mutants were verified by PCR.
-
Metabolite Analysis: The wild-type and mutant strains were cultivated, and the production of bagremycins was analyzed by High-Performance Liquid Chromatography (HPLC). A loss of bagremycin production in the mutant strain, which could be restored by complementation with the wild-type gene, confirmed the gene's involvement in the biosynthetic pathway.[3][4]
Gene Overexpression
To investigate the effect of specific genes on bagremycin production, gene overexpression studies were conducted.
-
Construction of Overexpression Plasmids: The gene of interest (e.g., bagE) was cloned into an appropriate expression vector under the control of a strong promoter.
-
Transformation: The overexpression plasmid was introduced into the wild-type S. sp. Tü 4128 strain.
-
Fermentation and HPLC Analysis: The overexpression strain was cultivated, and the production levels of bagremycins were compared to the wild-type strain using HPLC. A significant increase in production indicated a positive regulatory or biosynthetic role for the overexpressed gene. For instance, overexpression of bagE was found to significantly increase the production of Bagremycin B.[3][4]
Visualizing the Pathway and Workflow
The following diagrams illustrate the proposed biosynthetic pathway for this compound and the experimental workflow for the identification of its BGC.
Caption: Experimental workflow for the identification and functional characterization of the this compound BGC.
Caption: Proposed biosynthetic pathway of this compound in Streptomyces sp. Tü 4128.
A Dual-Function Gene Cluster
A fascinating aspect of the bagremycin BGC is its dual role in producing both bagremycins and ferroverdins, a family of iron-chelating compounds.[5][6] The metabolic output of the gene cluster is dependent on the availability of iron in the culture medium.[5][6] Under iron-depleted conditions, the pathway favors the production of the monomeric bagremycins, which act as antibiotics.[6] Conversely, in an iron-rich environment, the biosynthetic machinery produces a molecule that complexes with iron to form the trimeric ferroverdins.[6] This discovery highlights a unique level of metabolic diversity and regulation within a single biosynthetic gene cluster.
Conclusion
The successful identification and characterization of the this compound biosynthetic gene cluster in Streptomyces sp. Tü 4128 provides a solid foundation for future research and development. The elucidation of the genes involved and their functions opens up possibilities for pathway engineering to enhance the production of bagremycins or to generate novel analogs with improved therapeutic properties. The dual-function nature of this BGC also presents an intriguing model for studying the environmental regulation of secondary metabolism. This technical guide serves as a valuable resource for researchers aiming to harness the potential of bagremycins in the development of new antibiotics and other therapeutic agents.
References
- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolation of Novel Secondary Metabolites from Streptomyces sp. Tü 4128: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of novel secondary metabolites, bagremycin A and B, from Streptomyces sp. Tü 4128. The information is compiled from published research to facilitate further investigation and drug development efforts.
Overview of Novel Metabolites
Streptomyces sp. Tü 4128 has been identified as the producer of two novel antibiotics, designated as this compound and bagremycin B. These compounds were discovered through HPLC-diode array screening of the culture filtrate.[1][2][3] Structurally, they are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1][2][3] this compound and B have demonstrated moderate activity against Gram-positive bacteria and some fungi, as well as weak antitumor activity against a human adenocarcinoma cell line, marking them as compounds of interest for further therapeutic development.[2][4]
Data Presentation
Physicochemical Properties and Yields
The following table summarizes the key physicochemical properties and production yields of this compound and B.
| Compound | Molecular Formula | Mass (m/z) | Method | Maximal Yield |
| This compound | C₁₅H₁₃NO₃ | [M+H]⁺ = 256 | ESI-MS | 8 mg/L |
| Bagremycin B | C₁₇H₁₅NO₄ | [M]⁺ = 291 | HREI-MS | 4 mg/L |
Table 1: Physicochemical properties and production yields of this compound and B from Streptomyces sp. Tü 4128.
Spectroscopic Data
Detailed 1H and 13C NMR spectroscopic data for the definitive structural elucidation of this compound and B are not publicly available in the reviewed literature. The structure of this compound was confirmed using 2D-NMR measurements and X-ray analysis.[2]
Biological Activity
This compound and B exhibit a moderate spectrum of activity against Gram-positive bacteria and certain fungi.[1][2][3] Specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms were not available in the reviewed literature. However, qualitative descriptions indicate that this compound is active against the fungal pathogen Candida albicans, while bagremycin B shows activity against the necrotrophic fungus Botrytis cinerea.[2] Both compounds have also been noted to possess weak antitumor activity.[4]
Experimental Protocols
Fermentation
A nutrient-rich complex medium was used for the production of bagremycins in shaking flask cultures and 20-liter batch fermentations.[2] The composition of the fermentation medium is detailed below:
| Component | Concentration (%) |
| Glucose | 1.0 |
| Glycerol | 1.0 |
| Starch | 1.0 |
| Corn Steep Powder | 0.25 |
| Peptone | 0.5 |
| Yeast Extract | 0.2 |
| NaCl | 0.1 |
| CaCO₃ | 0.3 |
Table 2: Composition of the fermentation medium for Streptomyces sp. Tü 4128.
-
Inoculation: The fermentation is initiated by inoculating the sterile medium with a seed culture of Streptomyces sp. Tü 4128.
-
Fermenter: Batch fermentations were carried out in 20-liter fermenters.[2]
-
Production Timeline: The production of bagremycins begins relatively late, typically after 10 days of inoculation.[2] Maximal production is achieved at approximately 355 hours of fermentation.[2] It is critical to monitor the production as the bagremycins are susceptible to rapid decomposition shortly after reaching their peak concentrations.[2]
Extraction and Isolation
The extraction and isolation protocol for this compound and B involves a multi-step process to separate the compounds from the culture broth and mycelium.
Caption: Workflow for the extraction and purification of bagremycins.
-
Separation of Mycelium and Filtrate: The whole culture broth is centrifuged to separate the mycelium from the culture filtrate.
-
Extraction from Filtrate: The culture filtrate is extracted with an equal volume of ethyl acetate.
-
Extraction from Mycelium: The mycelium is extracted with methanol. The methanolic extract is then concentrated and re-extracted with ethyl acetate.[2]
-
Combining and Concentration: The ethyl acetate extracts from both the filtrate and the mycelium are combined and concentrated under reduced pressure (in vacuo) to yield a crude extract.[2]
-
Chromatographic Purification:
-
The crude extract is first subjected to silica gel column chromatography.
-
Fractions containing the bagremycins are then further purified using Sephadex LH-20 column chromatography.[2]
-
Final purification to obtain pure this compound and B is achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-18 column with a gradient elution.[2]
-
-
Final Product: Pure this compound and B are obtained as white powders.[2]
Biosynthetic Pathway
The biosynthesis of bagremycins in Streptomyces sp. Tü 4128 is governed by a dedicated biosynthetic gene cluster (BGC).[4] This cluster comprises 16 open reading frames (ORFs) that encode enzymes responsible for the synthesis of the precursor molecules and their subsequent condensation, as well as genes for regulation and self-resistance.[4] The proposed pathway involves the condensation of p-coumaric acid and 3-amino-4-hydroxybenzoic acid (3,4-AHBA).[1][2][3]
Caption: Proposed biosynthetic pathway of bagremycins A and B.
This technical guide provides a foundational understanding for researchers interested in the novel antibiotics this compound and B. While detailed spectroscopic and MIC data were not available in the public domain at the time of this review, the provided protocols for fermentation, extraction, and purification, along with the characterization data and biosynthetic insights, offer a solid starting point for further research and development.
References
- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology [mdpi.com]
- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bagremycin A Production in Streptomyces sp. Tü 4128
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the cultivation of Streptomyces sp. Tü 4128 to produce the antimicrobial compound Bagremycin A. The following sections detail the required media, cultivation parameters, extraction procedures, and expected yields based on published data.
I. Overview
This compound is a secondary metabolite produced by Streptomyces sp. Tü 4128 with known activities against Gram-positive bacteria and some fungi.[1][2] This protocol outlines the submerged batch fermentation process for the production of this compound, followed by its extraction and analysis. The biosynthesis of bagremycins is reportedly favored under iron-depleted conditions.[1][3]
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters from a 20-liter batch fermentation of Streptomyces sp. Tü 4128 for this compound production.
| Parameter | Value | Unit | Time Point (hours) |
| Biomass (Dry Weight) | ~10 | g/L | ~140 |
| This compound | ~12.5 | mg/L | ~200 |
| Bagremycin B | ~7.5 | mg/L | ~200 |
| p-Coumaric Acid | ~2.5 | mg/L | ~200 |
| pH | ~7.8 | ~200 |
Data extracted and estimated from the graphical representation of a 20-liter batch fermentation.
III. Experimental Protocols
This section provides a step-by-step methodology for the cultivation of Streptomyces sp. Tü 4128 and the subsequent extraction of this compound.
A. Media Preparation
1. Fermentation Medium
| Component | Concentration (%) | Amount per 1 Liter |
| Glucose | 1.0 | 10 g |
| Glycerol | 1.0 | 10 g |
| Starch | 1.0 | 10 g |
| Cornsteep Powder | 0.25 | 2.5 g |
| Peptone | 0.5 | 5 g |
| Yeast Extract | 0.2 | 2 g |
| Sodium Chloride (NaCl) | 0.1 | 1 g |
| Calcium Carbonate (CaCO₃) | 0.3 | 3 g |
Preparation:
-
Dissolve all components in distilled water.
-
Adjust the final volume to 1 liter.
-
Sterilize by autoclaving at 121°C for 20 minutes.
B. Cultivation Protocol
-
Inoculum Preparation: Prepare a seed culture of Streptomyces sp. Tü 4128 by inoculating a suitable seed medium and incubating at 28°C on a rotary shaker until good growth is observed.
-
Fermentation:
-
Aseptically transfer the seed culture to the fermentation medium. A typical inoculum size is 5-10% (v/v).
-
Incubate the culture in a shaking incubator under the following conditions:
-
Temperature: 28°C
-
Agitation: 190 rpm
-
-
The fermentation is typically carried out for 15 days.[4] Production of bagremycins may start later in the fermentation, often after 10 days.
-
C. Extraction Protocol
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the biomass.[4]
-
pH Adjustment: Adjust the pH of the supernatant to 5.0 using HCl. This may cause some precipitation.[4]
-
Clarification: Remove the precipitate by centrifugation.
-
Solvent Extraction:
-
Transfer the clarified supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Repeat the extraction three times to ensure complete recovery of the bagremycins.[4]
-
-
Concentration: Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
D. Analysis
The concentration and purity of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the overall workflow for the production and extraction of this compound.
Caption: Experimental workflow for this compound production.
B. This compound Biosynthetic Pathway
This diagram outlines the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Fermentation and Extraction of Bagremycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation and extraction techniques for Bagremycin A, a bioactive secondary metabolite produced by Streptomyces sp. Tü 4128. The protocols detailed below are compiled from published research and are intended to guide laboratory-scale production and purification efforts.
Introduction
This compound is a novel antibiotic with demonstrated activity against Gram-positive bacteria and fungi, as well as weak antitumor properties.[1][2][3] It is part of the bagremycin family of compounds, which also includes Bagremycin B. These compounds are produced by the soil bacterium Streptomyces sp. Tü 4128, originally isolated from a soil sample from Java.[1] The biosynthetic pathway of bagremycins involves the condensation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) with p-vinylphenol.[4] This document outlines the necessary steps for the cultivation of Streptomyces sp. Tü 4128, followed by the extraction and purification of this compound.
Data Presentation
Fermentation Media Composition
Two different media formulations have been reported for the production of this compound by Streptomyces sp. Tü 4128. The components for each medium are detailed in the table below.
| Component | Medium 1 | Medium 2 |
| Glucose | 10 g/L | 10 g/L (1%) |
| Glycerin | 10 g/L | 10 g/L (1%) |
| Soluble Starch | 10 g/L | 10 g/L (1%) |
| Corn Steep Liquor | 2.5 g/L | 2.5 g/L (0.25%) |
| Polypeptone | 5 g/L | - |
| Peptone | - | 5 g/L (0.5%) |
| Yeast Extract | 2 g/L | 2 g/L (0.2%) |
| NaCl | 1 g/L | 1 g/L (0.1%) |
| CaCO₃ | 3 g/L | 3 g/L (0.3%) |
| pH | 7.2 | Not Specified |
Table 1: Composition of fermentation media for this compound production.
Fermentation Yields
The production of this compound and its precursor, p-coumaric acid, has been quantified in a 20-liter batch fermentation.
| Compound | Maximum Yield | Time to Maximum Yield (hours) |
| p-Coumaric Acid | 17 mg/L | 334 |
| This compound | 8 mg/L | 355 |
| Bagremycin B | 4 mg/L | 355 |
Table 2: Maximal yields of this compound, Bagremycin B, and p-coumaric acid from a batch fermentation.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. Tü 4128
This protocol describes the cultivation of Streptomyces sp. Tü 4128 for the production of this compound.
Materials:
-
Streptomyces sp. Tü 4128 culture
-
Fermentation Medium (see Table 1)
-
Shaking incubator
-
500 mL Erlenmeyer flasks
-
Centrifuge
Procedure:
-
Prepare the desired fermentation medium according to the compositions listed in Table 1.
-
Dispense 80 mL of the fermentation medium into 500 mL Erlenmeyer flasks.
-
Inoculate the flasks with a fresh culture of Streptomyces sp. Tü 4128.
-
Incubate the flasks at 28°C for 15 days in a shaking incubator set to 190 rpm.[1] For larger scale fermentations, a 20-liter fermenter can be used.
-
After the incubation period, harvest the fermentation broth.
-
Separate the mycelium from the supernatant by centrifugation at 8000 rpm for 15 minutes at 4°C.[1] The supernatant contains the secreted this compound.
Protocol 2: Extraction and Purification of this compound
This protocol details the steps for extracting and purifying this compound from the fermentation broth.
Materials:
-
Fermentation supernatant
-
HCl
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
Procedure:
Part A: Liquid-Liquid Extraction
-
Collect the supernatant from the centrifugation step in Protocol 1.
-
Adjust the pH of the supernatant to 5 with HCl. This may cause some flocculent precipitates to form.[1]
-
Remove the precipitates by centrifugation.[1]
-
Transfer the clarified supernatant to a separating funnel.
-
Extract the supernatant with an equal volume of ethyl acetate. Repeat this extraction three times.[1]
-
For extraction from the mycelium, use methanol followed by re-extraction with ethyl acetate.
-
Combine all ethyl acetate extracts.
-
Concentrate the combined extracts in vacuo using a rotary evaporator to obtain the crude extract.
Part B: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of solvents, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).
-
Collect fractions and monitor for the presence of this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound from the silica gel chromatography step and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent for Sephadex LH-20 chromatography (e.g., methanol).
-
Load the sample onto a prepared Sephadex LH-20 column.
-
Elute the column with the same solvent.
-
Collect fractions and analyze for the presence of pure this compound.
-
-
Preparative Reversed-Phase HPLC:
-
For final purification, subject the enriched fractions to preparative reversed-phase HPLC.
-
Use a C18 column.
-
Employ a suitable mobile phase gradient (e.g., a water-acetonitrile or water-methanol gradient) to achieve separation.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound as a white powder.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
Proposed biosynthetic pathway of Bagremycins.[1]
Experimental Workflow: From Fermentation to Pure this compound
Overall workflow for this compound production and purification.
References
- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Note: In Vitro Antibacterial Activity of Bagremycin A
Abstract
Bagremycin A, a novel antibiotic isolated from Streptomyces sp., has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. This application note provides detailed protocols for in vitro assays to determine the antibacterial efficacy of this compound, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of the Minimum Bactericidal Concentration (MBC). Additionally, a summary of reported MIC values for this compound against various bacterial strains is presented. While the precise mechanism of action for this compound is not yet fully elucidated, this note also discusses the plausible mechanisms based on its chemical structure as a phenolic ester derivative.
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the discovery and characterization of novel antimicrobial compounds. This compound, a secondary metabolite from Streptomyces sp. Tü 4128, has been identified as a promising candidate with selective activity against Gram-positive bacteria and some fungi.[1] It is a phenolic ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid. Understanding its in vitro antibacterial profile is a critical first step in its development as a potential therapeutic agent. This document provides standardized protocols for researchers, scientists, and drug development professionals to assess the antibacterial properties of this compound.
Data Presentation
The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Arthrobacter aurescens | DSM20166 | 50 |
| Bacillus brevis | ATCC 9999 | 100 |
| Bacillus subtilis | ATCC 6633 | 50 |
| Corynebacterium insidiosum | DSM20158 | 100 |
| Micrococcus luteus | ATCC 381 | 50 |
| Mycobacterium phlei | DSM43239 | 100 |
| Streptomyces viridochromogenes | Tü 57 | 10 |
| Candida albicans | Tü 164 | >100 |
| Mucor miehei | Tü 284 | >100 |
| Penicillium notatum | >100 |
Data sourced from Bertasso et al., 2001.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in MHB to the desired starting concentration for serial dilutions.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of this compound (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (MHB with inoculum, no this compound).
-
Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[3]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate. Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
The exact molecular target of this compound has not been definitively identified. However, as a phenolic compound, its antibacterial activity is likely attributed to its interaction with the bacterial cell membrane and intracellular components. Phenolic compounds can disrupt the cell membrane's integrity, leading to the leakage of cellular contents.[4][5] The p-coumaric acid moiety, in particular, has been shown to have a dual mechanism of disrupting the bacterial cell membrane and binding to bacterial genomic DNA, which can inhibit replication and transcription.[2][6][7]
Caption: Proposed antibacterial mechanisms of this compound.
Conclusion
The protocols outlined in this application note provide a standardized approach for evaluating the in vitro antibacterial activity of this compound. The provided MIC data confirms its activity against a range of Gram-positive bacteria. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent. The proposed mechanisms, based on its chemical structure, suggest that this compound may represent a valuable scaffold for the development of new antibacterial drugs.
References
- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Coumaric acid kills bacteria through dual damage mechanisms [agris.fao.org]
- 3. [PDF] Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains | Semantic Scholar [semanticscholar.org]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols for Bagremycin A in Microbial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin A is a naturally occurring phenol ester antibiotic produced by Streptomyces species.[1][2] It belongs to a class of secondary metabolites derived from p-coumaric acid and exhibits moderate antimicrobial activity against a range of Gram-positive bacteria and some fungi.[1][3] These application notes provide detailed protocols for utilizing this compound in standard microbial growth inhibition assays, present available quantitative data on its efficacy, and discuss its presumed mechanism of action. This document is intended to guide researchers in evaluating the potential of this compound as a lead compound in antimicrobial drug discovery and development.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available MIC data for this compound against various microbial strains are summarized in the table below.
| Test Organism | Strain ID | MIC (µg/mL) |
| Arthrobacter aurescens | DSM 20166 | >100 |
| Bacillus subtilis | DSM 10a | 30 |
| Streptomyces viridochromogenes | Tü 57 | >100 |
| Saccharomyces cerevisiae | ATCC 9080 | 30 |
| Candida albicans | Tü 164 | Weak activity |
Data sourced from Bertasso et al. (2001).
Mechanism of Action
While the specific molecular targets of this compound have not been fully elucidated, its chemical structure as a phenol ester suggests a likely mechanism of action involving the disruption of microbial cell membranes. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including:
-
Membrane Permeabilization: They can intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity and leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Disruption of Membrane Potential: The interaction with the membrane can dissipate the proton motive force, which is crucial for ATP synthesis and transport processes.
-
Enzyme Inhibition: Phenolic compounds can also inactivate essential membrane-bound enzymes.
The proposed mechanism of action for this compound is illustrated in the following diagram.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound using broth microdilution and agar disk diffusion methods.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Caption: Workflow for the broth microdilution assay.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth to a starting concentration for the assay (e.g., 256 µg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final test range.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the well.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and can be used for rapid screening.
Caption: Workflow for the agar disk diffusion assay.
Materials:
-
This compound
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test microorganism
-
Sterile swabs
-
Sterile saline or PBS
-
McFarland standards
-
Pipettes and sterile tips
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Preparation and Application of Disks:
-
Aseptically apply a known amount of this compound solution (e.g., 10-20 µL of a specific concentration) onto sterile paper disks and allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at the appropriate temperature for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.
Conclusion
This compound demonstrates notable antimicrobial activity, particularly against Bacillus subtilis and the yeast Saccharomyces cerevisiae. The provided protocols offer standardized methods for the in-vitro evaluation of this compound's efficacy. Further research is warranted to fully elucidate its specific mechanism of action and to explore its potential against a broader range of clinically relevant pathogens. These application notes serve as a foundational resource for researchers aiming to investigate the therapeutic promise of this compound.
References
Application Notes & Protocols: A Framework for Assessing the Weak Antitumor Effects of Bagremycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction Bagremycin A, a secondary metabolite isolated from Streptomyces sp., has demonstrated moderate activity against Gram-positive bacteria and some fungi.[1] Notably, it has also been reported to possess weak antitumor activity, presenting a unique challenge for comprehensive assessment and potential development.[2] Standard antitumor drug screening protocols are often optimized for potent compounds, making it difficult to characterize the subtle effects of agents like this compound. These application notes provide a detailed experimental framework designed to rigorously evaluate weak cytotoxic and cytostatic effects, elucidate potential mechanisms of action, and assess in vivo efficacy. The described protocols offer a tiered approach, from initial in vitro screening to mechanistic studies and preliminary in vivo testing.
Overall Experimental Design
The assessment of a compound with weak antitumor activity requires a multi-faceted approach. The workflow begins with broad in vitro screening to determine the potency and cellular effects, followed by mechanistic assays to understand the underlying biology, and culminates in in vivo models to evaluate efficacy in a physiological context.
References
Storing and handling Bagremycin A in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and use of Bagremycin A in a laboratory setting. The protocols are based on the known chemical properties of its structural moieties, p-coumaric acid and 3-amino-4-hydroxybenzoic acid, as well as general best practices for handling novel antibiotics derived from Streptomyces.
Introduction to this compound
This compound is a secondary metabolite isolated from Streptomyces sp. with a molecular formula of C₁₅H₁₃NO₃. It is a phenolic ester of 3-amino-4-hydroxybenzoic acid and a derivative of p-coumaric acid. This compound has demonstrated moderate antibacterial activity against Gram-positive bacteria, some antifungal activity, and weak antitumor activity. Its unique structure, combining features of both an aminobenzoic acid and a coumaric acid ester, suggests a multi-faceted mechanism of action, making it a compound of interest for further research and drug development.
Physicochemical and Stability Data
While specific experimental data for this compound is limited, the following table summarizes key physicochemical properties and stability information inferred from its structural components and general knowledge of similar natural products.
| Parameter | Recommended Value/Information | Justification/Source |
| Molecular Weight | 255.27 g/mol | PubChem CID: 10422480 |
| Appearance | Off-white to yellowish crystalline solid | Based on related phenolic compounds |
| Solubility | ||
| Aqueous Buffers (e.g., PBS) | Sparingly soluble. Solubility is pH-dependent. | 4-aminobenzoic acid has moderate water solubility that is influenced by pH.[1] |
| Polar Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol. | p-coumaric acid is very soluble in ethanol. 4-aminobenzoic acid is soluble in ethanol and methanol.[1][2] |
| Storage Conditions | ||
| Solid Form | -20°C, desiccated, protected from light. | Phenolic compounds can be sensitive to light and temperature.[3][4][5][6] General recommendation for antibiotics. |
| Stock Solutions (in DMSO) | -20°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. | To prevent degradation and contamination. Standard practice for antibiotic stock solutions.[7][8][9] |
| Stability | ||
| Light Sensitivity | High. Protect from light during storage and experiments. | Phenolic compounds, including p-coumaric acid, are known to degrade upon exposure to light.[3][4] |
| Temperature Sensitivity | Moderate. Avoid high temperatures. | Storage at elevated temperatures can lead to the degradation of phenolic compounds.[3][5][6] |
| pH Sensitivity | Likely sensitive to highly acidic or alkaline conditions. | The ester linkage may be susceptible to hydrolysis under extreme pH conditions. |
Handling and Safety Precautions
As a novel bioactive compound with potential cytotoxic effects, this compound should be handled with care. A specific Material Safety Data Sheet (MSDS) is not currently available; therefore, precautions for handling similar phenolic and potentially cytotoxic compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
Engineering Controls: Handle solid this compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of powder.
-
Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with institutional and local regulations.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Experimental Protocols
The following are detailed protocols for preparing this compound solutions and conducting primary bioactivity assays.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
In a chemical fume hood, weigh out a precise amount of this compound. For a 10 mM stock solution, this would be 2.55 mg per 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB. A typical starting concentration for a novel antibiotic might be 128 µg/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB with no antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Antifungal Susceptibility Testing
This protocol is adapted for determining the MIC of this compound against fungal strains.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Fungal strain (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a fungal inoculum according to CLSI guidelines. For yeast, adjust the suspension to a 0.5 McFarland standard and then dilute in RPMI to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Perform serial two-fold dilutions of this compound in RPMI medium in a 96-well plate.
-
Inoculate each well with 100 µL of the fungal suspension.
-
Include positive (fungi in RPMI) and negative (RPMI only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the positive control.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Proposed Mechanism of Action and Signaling Pathway
Based on its structural components, this compound is hypothesized to exert its antimicrobial effects through a dual mechanism of action.
-
Disruption of Cell Membrane and DNA Interaction: The p-coumaric acid moiety, a known phenolic acid, is likely to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[3][4][5][10][11] It may also interact with bacterial DNA, interfering with replication and transcription.[3][4][5][10]
-
Inhibition of Folate Synthesis: The 3-amino-4-hydroxybenzoic acid portion is an analog of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial folic acid synthesis pathway. This compound may act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folate production in bacteria.[1][12] This would disrupt the synthesis of nucleotides and ultimately inhibit bacterial growth.
The antifungal and weak antitumor activities may also be related to membrane disruption or other currently unknown cellular targets.
Caption: Proposed dual mechanism of action for this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of this compound.
Caption: General workflow for this compound bioactivity screening.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 9. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 10. Bagremycin B | C17H15NO4 | CID 10447329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing fermentation conditions for increased Bagremycin A yield
Technical Support Center: Optimizing Bagremycin A Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for increased this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
This compound is a secondary metabolite produced by the bacterium Streptomyces sp. Tü 4128.[1][2][3] This strain was originally isolated from a soil sample.
Q2: What is the general composition of a suitable fermentation medium for this compound production?
A nutrient-rich complex medium is required for the production of this compound.[2] Generally, these media consist of a combination of carbon sources (like glucose, starch, and glycerol) and various nitrogen sources.[2] For specific medium compositions that have been used, refer to the "Data Presentation" section below.
Q3: What are the typical fermentation parameters for this compound production?
In laboratory settings, Streptomyces sp. Tü 4128 has been cultivated at 28°C for 15 days with shaking at 190 rpm.[4]
Q4: What is a critical factor influencing the type of secondary metabolite produced by Streptomyces sp. Tü 4128?
Iron availability in the fermentation medium is a critical switch that determines the metabolic output. Under iron-depleted conditions, the biosynthesis favors the production of Bagremycins.[5][6] Conversely, in an iron-rich environment, the pathway shifts to produce Ferroverdins, which are iron-chelating compounds.[5][6][7][8]
Q5: How is this compound extracted from the fermentation broth?
A common method involves centrifuging the culture to remove biomass. The pH of the supernatant is then adjusted to 5 with HCl, and any precipitate is removed. The supernatant is subsequently extracted multiple times with an equal volume of ethyl acetate.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Iron Concentration: | High iron levels in the medium will shunt the biosynthetic pathway towards Ferroverdin production.[5][6][7][8] Ensure that the medium is iron-depleted for optimal this compound yield. Consider using glassware that has been treated to remove trace iron. |
| Suboptimal Medium Composition: | The balance of carbon and nitrogen sources is crucial for secondary metabolite production.[2] Refer to the recommended media compositions in the "Data Presentation" section and consider optimizing the concentrations of individual components. |
| Incorrect Fermentation pH: | The initial pH of the medium can significantly impact enzyme activity and nutrient uptake. For Streptomyces sp. Tü 4128, a starting pH of 7.2 has been used.[4] Monitor the pH throughout the fermentation and adjust if necessary. |
| Insufficient Aeration: | Poor oxygen supply can limit the growth of Streptomyces and subsequent antibiotic production. Ensure adequate shaking speed and use baffled flasks to improve aeration. |
| Poor Inoculum Quality: | The age and viability of the seed culture are important. Using a fresh, actively growing seed culture is recommended. |
Issue 2: Presence of Green Pigmentation in the Fermentation Broth
| Possible Cause | Troubleshooting Step |
| High Iron Content: | The green color is characteristic of Ferroverdin production, which is triggered by the presence of iron.[7] To favor this compound production, minimize iron in the fermentation medium. |
Issue 3: Contamination of the Fermentation Culture
| Possible Cause | Troubleshooting Step |
| Inadequate Sterilization: | Ensure all media, glassware, and equipment are properly sterilized before use. |
| Poor Aseptic Technique: | Maintain strict aseptic techniques during all manipulations, including inoculation and sampling. Work in a laminar flow hood if possible. Common contaminants for Streptomyces cultures include other bacteria like Pseudomonas and various fungi.[9] |
Issue 4: Difficulty in Detecting this compound via HPLC
| Possible Cause | Troubleshooting Step |
| Improper Extraction: | Ensure the extraction protocol is followed correctly, including pH adjustment and the use of a suitable solvent like ethyl acetate.[4] |
| Low Concentration: | If the yield is very low, concentrate the extract before HPLC analysis. |
| Incorrect HPLC Method: | Use a suitable HPLC method for the detection of Bagremycins. A C18 reversed-phase column is often used for this class of compounds. |
Data Presentation
Table 1: Comparison of Fermentation Media for this compound Production
| Component | Medium 1 | Medium 2 |
| Glucose | 10 g/L | 10 g/L |
| Glycerin/Glycerol | 10 g/L | 10 g/L |
| Soluble Starch | 10 g/L | 10 g/L |
| Corn Steep Liquor/Powder | 2.5 g/L | 2.5 g/L |
| Polypeptone/Peptone | 5 g/L | 5 g/L |
| Yeast Extract | 2 g/L | 2 g/L |
| NaCl | 1 g/L | 1 g/L |
| CaCO₃ | 3 g/L | 3 g/L |
| Initial pH | 7.2 | Not Specified |
Experimental Protocols
1. Fermentation Protocol for this compound Production
-
Prepare the desired fermentation medium (see Table 1) and sterilize it by autoclaving.
-
Inoculate the medium with a fresh seed culture of Streptomyces sp. Tü 4128.
-
Incubate the culture in a shaking incubator at 28°C and 190 rpm for 15 days.[4]
-
Monitor the culture periodically for growth and potential contamination.
2. Extraction Protocol for this compound
-
After the fermentation period, harvest the culture broth.
-
Centrifuge the broth at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the mycelia.[4]
-
Decant the supernatant and adjust its pH to 5.0 using HCl.[4]
-
Centrifuge again to remove any flocculent precipitates.[4]
-
Transfer the clarified supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.[4]
-
Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Visualizations
Caption: Biosynthetic pathway of this compound and Ferroverdin.
Caption: Experimental workflow for this compound production.
References
- 1. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Streptomyces Cultures - Bagremycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of Bagremycin A in Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the yield of this compound is significantly lower than expected. What are the most common causes?
Low yields of secondary metabolites like this compound, despite good cell growth, are a common issue. The production of these compounds is often not directly coupled with primary metabolism (growth). Here are the primary areas to investigate:
-
Suboptimal Fermentation Parameters: The culture conditions are critical and must be fine-tuned for secondary metabolite production, which can differ from the optimal conditions for growth. Key parameters to check are pH, temperature, aeration, and incubation time.
-
Nutrient Limitation or Repression: The composition of your culture medium is crucial. The type and concentration of carbon and nitrogen sources can either promote or inhibit this compound biosynthesis.
-
Genetic and Regulatory Issues: The biosynthetic gene cluster (BGC) for this compound may be poorly expressed under your laboratory conditions. This can be due to a variety of regulatory mechanisms within the Streptomyces strain.[1][2][3]
-
Inoculum Quality: The age and size of the inoculum used to start the culture can significantly impact the subsequent production phase.[4]
Q2: How do I optimize the physical parameters of my fermentation for better this compound yield?
Systematic optimization of each parameter is key. It is recommended to optimize one parameter at a time.
-
pH: Most Streptomyces species favor a neutral to slightly alkaline pH for antibiotic production. The optimal pH for secondary metabolite production by Streptomyces is often around 7.0-7.5.[5][6] It is crucial to monitor and maintain the pH throughout the fermentation, as metabolic activity can cause it to drift.
-
Temperature: While growth might occur over a wider range, antibiotic production is often optimal within a narrower temperature window. For many Streptomyces species, this is typically between 30°C and 37°C.[5][7]
-
Aeration and Agitation: Adequate oxygen supply is critical for the biosynthesis of many antibiotics. Agitation speed in a shake flask culture directly influences the dissolved oxygen concentration. A common starting point is an agitation rate of 200 rpm.[5][8]
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Incubation Time: this compound is a secondary metabolite, meaning its production typically begins during the late exponential or stationary phase of growth.[2][6] Harvesting the culture too early may result in a low yield. Time-course experiments are recommended to determine the optimal harvest time, which can be 7 days or longer.[5][7]
Troubleshooting Guides
Guide 1: Optimizing Culture Medium Composition
If you suspect your medium is the issue, a systematic approach to screen for optimal carbon and nitrogen sources is recommended.
Problem: Low this compound yield, potentially due to nutrient repression or lack of specific precursors.
Troubleshooting Workflow:
Caption: Workflow for optimizing medium components.
Experimental Protocol: Media Optimization
-
Prepare Basal Medium: Start with your current production medium, omitting the primary carbon and nitrogen sources.
-
Carbon Source Screening:
-
Dispense the basal medium into several flasks.
-
Supplement each flask with a different carbon source (e.g., glucose, glycerol, starch) at a consistent concentration (e.g., 2% w/v).[6]
-
Inoculate with a standardized Streptomyces spore suspension or vegetative inoculum.
-
Ferment under standard conditions.
-
Harvest at the optimal time and measure this compound production via HPLC.
-
-
Nitrogen Source Screening:
-
Concentration Optimization:
-
Validation:
-
Combine the optimal carbon and nitrogen sources at their optimal concentrations in a new medium formulation.
-
Run a fermentation and compare the this compound yield against your original medium.
-
Quantitative Data: Effect of Culture Parameters on Antibiotic Yield in Streptomyces
| Parameter | Condition | Organism | Effect on Yield | Reference |
| pH | 7.0 | Streptomyces sp. LHR 9 | Maximum Production | [5] |
| 7.2 | S. griseocarneus | Optimal Production | [7] | |
| 7.5 | S. rochei | Optimal Production | [6] | |
| 9.0 | S. griseus | Maximum Growth | [9] | |
| Temperature | 30°C | S. griseocarneus | Optimal Production | [7] |
| 32°C | S. rochei | Optimal Production | [6] | |
| 35°C | Streptomyces sp. LHR 9 | Maximum Production | [5] | |
| Carbon Source | Glucose (10 g/L) | S. kanamyceticus | Maximized Production | [10] |
| Glycerol (2%) | S. rochei | Maximum Production | [6] | |
| Rice Bran | S. griseus | Maximum Growth | [9] | |
| Nitrogen Source | Soybean Meal (10 g/L) | S. kanamyceticus | Maximized Production | [10] |
| Peptone (1%) | S. rochei | Maximum Production | [6] | |
| Glycine | S. griseus | Maximum Growth | [9] |
Guide 2: Genetic Strategies to Enhance Production
If optimizing fermentation conditions does not sufficiently improve yield, consider genetic manipulation of the producing strain, Streptomyces sp. Tü 4128.
Problem: The this compound biosynthetic gene cluster (BGC) is expressed at a low level.
Proposed Solution: Overexpress key genes within the BGC. The Bagremycin BGC contains genes involved in biosynthesis, resistance, and regulation.[11][12]
Bagremycin Biosynthesis Pathway:
The biosynthesis of Bagremycins starts from L-Tyrosine. Several key enzymatic steps have been identified.[11]
Caption: Proposed biosynthetic pathway of Bagremycins.
Experimental Approach: Overexpression of bagE
Research has shown that the gene bagE is involved in the Bagremycin biosynthetic pathway.[11] Overexpression of bagE in the wild-type Streptomyces sp. Tü 4128 has been demonstrated to significantly increase the production of Bagremycin B, a closely related compound.[11][13] A similar strategy could be effective for this compound.
Experimental Protocol: Gene Overexpression
-
Plasmid Construction:
-
Amplify the bagE gene from the genomic DNA of Streptomyces sp. Tü 4128.
-
Clone the amplified bagE gene into a suitable E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter.
-
-
Strain Transformation:
-
Introduce the recombinant plasmid into E. coli ET12567/pUZ8002, which serves as a donor for conjugation.[13]
-
Transfer the plasmid from the E. coli donor to Streptomyces sp. Tü 4128 via intergeneric conjugation.
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Select for exconjugants on a medium containing an appropriate antibiotic for plasmid selection.
-
-
Fermentation and Analysis:
-
Cultivate the engineered strain and the wild-type strain under identical, optimized fermentation conditions.
-
Extract the secondary metabolites from the culture broth at the optimal harvest time.
-
Quantify the production of this compound using HPLC and compare the yields between the engineered and wild-type strains.
-
Guide 3: Understanding Global Regulation of Antibiotic Production
Problem: Low yield may be due to broad regulatory systems in Streptomyces that repress secondary metabolism under laboratory conditions.
Background: Antibiotic production in Streptomyces is controlled by complex regulatory cascades. These can be manipulated to "awaken" silent or poorly expressed BGCs.[2][14][15] A key pathway involves A-factor signaling.
A-Factor Regulatory Cascade (Simplified):
Caption: A-factor signaling cascade in Streptomyces.
Concept: In Streptomyces griseus, the small molecule A-factor binds to its receptor ArpA, which relieves the repression of the adpA gene.[16] The AdpA protein is a master regulator that activates the transcription of numerous genes, including those for secondary metabolite biosynthesis.[16] Homologous systems exist in other Streptomyces species. Deleting the gene for the A-factor receptor (an arpA homolog) can sometimes lead to constitutive expression of adpA and thereby increase antibiotic production.[16] While this approach is more advanced, it highlights a potential area for rational strain engineering to overcome low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 3. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. scispace.com [scispace.com]
- 7. primescholars.com [primescholars.com]
- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 9. ijpsi.org [ijpsi.org]
- 10. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
Improving the extraction efficiency of Bagremycin A from culture broth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Bagremycin A from Streptomyces sp. culture broth.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of this compound in Extract | Degradation of this compound: this compound is known to be unstable and can quickly decompose after the maximal production phase in the fermentation broth. | - Harvest the culture shortly after maximal production is reached. - Work quickly and keep samples cold (on ice) during extraction steps to minimize degradation. |
| Suboptimal pH during Extraction: The pH of the culture filtrate significantly impacts the efficiency of solvent extraction. For this compound, a specific pH is required for it to be partitioned into the organic solvent. | - Adjust the pH of the culture supernatant to 5.0 using an acid like HCl before extracting with ethyl acetate. This is a critical step for successful extraction[1][2]. | |
| Inefficient Cell Lysis (for mycelial extraction): If extracting from the mycelium, incomplete disruption of the bacterial cells will result in poor release of intracellular this compound. | - Ensure thorough homogenization of the mycelial mass with the extraction solvent (e.g., methanol) using a mortar and pestle or other mechanical disruption methods[3]. | |
| Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial for selectively dissolving this compound. | - For the culture filtrate, use a water-immiscible organic solvent like ethyl acetate[1][2]. - For the mycelium, use a polar solvent like methanol for the initial extraction, followed by a re-extraction of the aqueous residue with ethyl acetate[2]. | |
| Presence of Numerous Impurities in the Crude Extract | Co-extraction of other metabolites: The solvent may be extracting a wide range of other secondary metabolites from the culture broth. | - Optimize the pH of the culture filtrate before extraction to increase the selectivity for this compound. - Consider a pre-extraction step with a non-polar solvent like hexane to remove highly non-polar impurities before the main extraction with ethyl acetate. |
| Carryover of Media Components: Soluble components from the fermentation medium may be carried into the organic phase. | - Ensure a clean separation of the aqueous and organic phases during liquid-liquid extraction. Avoid taking any of the aqueous layer or emulsion at the interface. | |
| Difficulty with Phase Separation during Liquid-Liquid Extraction | Formation of an Emulsion: High concentrations of proteins, polysaccharides, and other surfactants from the culture broth can lead to the formation of a stable emulsion at the solvent-water interface. | - Centrifuge the mixture at a moderate speed to help break the emulsion. - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help in phase separation. |
| This compound is Lost During Purification Steps | Irreversible binding to chromatography resin: this compound may bind too strongly to the stationary phase if the column and mobile phase are not chosen correctly. | - For silica gel chromatography, use a solvent system with appropriate polarity. A common starting point is a gradient from a non-polar solvent to a more polar one, such as from dichloromethane to methanol[2]. - For size-exclusion chromatography (e.g., Sephadex LH-20), ensure the chosen solvent (e.g., methanol) is compatible with both the resin and the solubility of this compound[2]. |
| Degradation on the column: The compound may be unstable under the conditions used for chromatography. | - Perform purification steps at a lower temperature (e.g., in a cold room) if possible. - Minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step before starting the extraction of this compound from the culture broth?
A1: The first crucial step is to separate the culture filtrate from the mycelium. This is typically done by centrifugation or filtration. It is important to process both the supernatant and the mycelial cake, as this compound is found in both[2].
Q2: Which solvent is best for extracting this compound?
A2: Ethyl acetate is the recommended solvent for extracting this compound from the culture filtrate after adjusting the pH to 5.0[1][2]. For the mycelium, an initial extraction with methanol is performed, followed by evaporation of the methanol and re-extraction of the remaining aqueous solution with ethyl acetate[2].
Q3: How can I optimize the extraction parameters to improve yield?
A3: To optimize your extraction, consider the following:
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pH: Ensure the aqueous phase (culture filtrate) is adjusted to pH 5.0 before extraction[1][2].
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Solvent-to-Broth Ratio: A common starting point is a 1:1 (v/v) ratio of solvent to culture filtrate. You can test different ratios to see what works best for your specific conditions.
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Number of Extractions: Performing multiple extractions (e.g., 3 times) with fresh solvent will yield better recovery than a single extraction with a large volume of solvent[1][2].
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Mixing: Ensure thorough mixing of the solvent and culture broth to maximize the transfer of this compound into the organic phase. Use a shaker or vortex for a sufficient amount of time.
Q4: My this compound seems to be degrading during the process. What can I do to prevent this?
A4: this compound is known to be unstable[2]. To minimize degradation:
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Temperature: Perform all extraction and purification steps at a low temperature (e.g., 4°C or on ice) whenever possible.
-
Speed: Work efficiently to minimize the time the compound is in solution or exposed to air and light.
-
Storage: Store extracts and purified fractions at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q5: What is a typical purification workflow after the initial solvent extraction?
A5: A common multi-step purification process for this compound after initial extraction is:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For further purification, often with methanol as the eluent.
-
Preparative Reversed-Phase HPLC: As a final polishing step to obtain pure this compound[2].
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Culture Broth
This protocol is based on the published method for isolating this compound from Streptomyces sp. Tü 4128[1][2].
1. Preparation of Culture Broth: a. Centrifuge the fermentation broth at a sufficient speed and duration (e.g., 8,000 rpm for 15 minutes at 4°C) to pellet the mycelium[1]. b. Decant the supernatant (culture filtrate) and store it at 4°C. c. Collect the mycelial pellet for separate extraction.
2. Extraction from Culture Filtrate: a. Measure the volume of the culture filtrate. b. Adjust the pH of the filtrate to 5.0 using hydrochloric acid (HCl)[1]. c. Transfer the pH-adjusted filtrate to a separatory funnel. d. Add an equal volume of ethyl acetate. e. Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure. f. Allow the layers to separate. g. Collect the upper organic (ethyl acetate) layer. h. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. i. Combine all ethyl acetate extracts.
3. Extraction from Mycelium: a. Extract the mycelial pellet three times with methanol (MeOH)[2]. b. Combine the methanol extracts and concentrate them in vacuo (using a rotary evaporator) to remove the methanol, leaving an aqueous residue. c. Re-extract this aqueous residue three times with ethyl acetate as described in steps 2c-2i.
4. Final Processing: a. Combine the ethyl acetate extracts from both the culture filtrate and the mycelium. b. Dry the combined extract over anhydrous sodium sulfate to remove residual water. c. Filter off the drying agent. d. Concentrate the final extract in vacuo to obtain the crude this compound product.
Data Presentation
| Solvent | Polarity Index | Typical Use and Comments |
| n-Hexane | 0.1 | Used for pre-extraction to remove non-polar impurities (e.g., lipids). Generally not effective for extracting this compound itself. |
| Ethyl Acetate | 4.4 | Recommended primary solvent. Good for extracting moderately polar compounds like this compound from the aqueous culture filtrate[1][2]. |
| n-Butanol | 4.0 | Can be an effective solvent for many antibiotics and is sometimes used as an alternative to ethyl acetate[4]. It is more water-miscible, which can complicate phase separation. |
| Methanol | 5.1 | Recommended for initial mycelial extraction. It is a polar solvent effective at penetrating cell walls and dissolving intracellular metabolites[2]. |
| Acetone | 5.1 | Similar to methanol, can be used for mycelial extraction. It is highly volatile. |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low extraction yield.
References
Overcoming solubility issues with Bagremycin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bagremycin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel antibiotic that has been isolated from Streptomyces sp.[1][2]. It is a phenol ester of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid[1][2]. It exhibits moderate activity against Gram-positive bacteria and some fungi, and also shows weak antitumor activity against human adenocarcinoma cell lines[1][3]. Its molecular formula is C₁₅H₁₃NO₃[4].
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?
Based on its chemical structure, this compound is predicted to have low aqueous solubility. Many new chemical entities, particularly those derived from microbial secondary metabolism, are poorly water-soluble[5]. This inherent hydrophobicity is the most probable reason for the dissolution issues you are encountering.
Q3: What is the first step I should take to address the poor solubility of this compound?
The initial and often simplest approach is to attempt a pH adjustment of your aqueous solution[6]. The chemical structure of this compound contains both an amino group (basic) and a hydroxyl group on a benzoic acid derivative (acidic), suggesting its solubility may be pH-dependent.
Q4: Can I use organic solvents to dissolve this compound?
Yes, using a water-miscible organic co-solvent is a common strategy to solubilize hydrophobic compounds[7][8]. Solvents like dimethyl sulfoxide (DMSO) or ethanol are frequently used. However, it is crucial to determine the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the chosen co-solvent, as high concentrations can be toxic or interfere with the assay[5].
Q5: Are there more advanced techniques if simple pH adjustment and co-solvents are insufficient or incompatible with my experiment?
Several advanced methods can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
Complexation: Using cyclodextrins to form inclusion complexes that increase aqueous solubility[9].
-
Solid Dispersion: Creating a dispersion of the drug in an inert carrier matrix at the solid state[10][11].
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Micellar Solubilization: Encapsulating the hydrophobic drug within micelles formed by surfactants or block copolymers.
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension to improve the dissolution rate[8][9][12].
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate observed in the stock solution or after dilution into aqueous buffer.
Workflow for Troubleshooting this compound Solubility
Caption: A stepwise workflow for addressing this compound solubility issues.
| Troubleshooting Step | Recommended Action | Expected Outcome | Next Steps if Unsuccessful |
| 1. Initial Stock Preparation | Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary. | A clear, precipitate-free stock solution. | If the compound does not dissolve in 100% DMSO, try other organic solvents like ethanol or N,N-dimethylformamide (DMF). |
| 2. pH Adjustment | Determine the pKa of this compound (if not available, test empirically). Prepare a series of buffers with pH values ranging from 3 to 10. Add a small aliquot of the this compound DMSO stock to each buffer and observe for precipitation. | Identification of a pH range where this compound remains soluble at the desired final concentration. | Proceed to co-solvent systems. |
| 3. Co-solvent Systems | Prepare the final aqueous solution with a small percentage of a water-miscible organic solvent. Start with 1-5% DMSO or ethanol and gradually increase the concentration. | Increased solubility of this compound in the final aqueous solution. | Move to more advanced techniques like cyclodextrin complexation if the required co-solvent concentration is too high for the experimental system. |
| 4. Cyclodextrin Complexation | Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound. This can significantly enhance aqueous solubility. | Formation of a water-soluble this compound-cyclodextrin complex. | Consider other advanced formulation strategies like solid dispersions or micellar formulations. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of 100 mM buffers with pH values ranging from 3.0 to 10.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).
-
Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In separate microcentrifuge tubes, add 98 µL of each buffer.
-
Addition of this compound: Add 2 µL of the 20 mM this compound stock solution to each tube to achieve a final concentration of 400 µM. Vortex immediately.
-
Equilibration and Observation: Incubate the samples at room temperature for 1 hour. Visually inspect for any precipitation.
-
Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes. Carefully collect the supernatant and measure the concentration of soluble this compound using HPLC-UV.
Protocol 2: Co-solvent Solubility Enhancement
-
Co-solvent/Buffer Mixtures: Prepare a set of your primary experimental buffer (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% DMSO).
-
Stock Solution: Use a 20 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: To 99 µL of each co-solvent/buffer mixture, add 1 µL of the 20 mM this compound stock to reach a final concentration of 200 µM. Vortex immediately.
-
Observation: Incubate and observe for precipitation as described in Protocol 1.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your experimental buffer.
-
Complex Formation:
-
Method A (Kneading): Add the this compound powder directly to a small amount of the HP-β-CD solution to form a paste. Knead for 30-60 minutes. Gradually add more HP-β-CD solution to reach the desired final volume.
-
Method B (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under vacuum to form a thin film. Reconstitute the film in the aqueous buffer.
-
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved material.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate by HPLC-UV.
Quantitative Data Summary
The following tables present hypothetical data for solubility enhancement experiments with this compound.
Table 1: pH-Dependent Solubility of this compound
| pH | Visual Observation | Soluble Concentration (µM) |
| 3.0 | Heavy Precipitate | < 10 |
| 4.0 | Moderate Precipitate | 50 |
| 5.0 | Slight Precipitate | 150 |
| 6.0 | Clear Solution | > 400 |
| 7.0 | Clear Solution | > 400 |
| 8.0 | Clear Solution | > 400 |
| 9.0 | Slight Precipitate | 200 |
| 10.0 | Moderate Precipitate | 75 |
Table 2: Effect of Co-solvents and HP-β-CD on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (%) | Soluble this compound (µM) |
| None (Control) | 0 | 25 |
| DMSO | 1 | 100 |
| DMSO | 5 | > 500 |
| Ethanol | 1 | 80 |
| Ethanol | 5 | 450 |
| HP-β-CD | 2 | 300 |
| HP-β-CD | 5 | > 800 |
Potential Signaling Pathway Interference
This compound is known to have antibacterial properties. A common mechanism of action for antibiotics is the inhibition of protein synthesis by targeting the bacterial ribosome[13][14]. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: Inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit.
References
- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C15H13NO3 | CID 10422480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. japer.in [japer.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. ispe.gr.jp [ispe.gr.jp]
- 13. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 14. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
Technical Support Center: Enhancing Bagremycin A Stability for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Bagremycin A for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing a decrease in the antimicrobial activity of my this compound sample over time. What could be the cause?
A1: A decrease in antimicrobial activity is likely due to the chemical degradation of this compound. Based on its structure as a phenolic ester of 3-amino-4-hydroxybenzoic acid and a p-coumaric acid derivative, the primary degradation pathway is likely hydrolysis of the ester bond. This can be influenced by several factors in your storage or experimental conditions, including pH, temperature, and the presence of enzymes in your solutions.
Q2: My this compound solution appears to be changing color. Is this related to degradation?
A2: Yes, a change in color can indicate chemical degradation. Phenolic compounds, upon degradation or oxidation, can form colored byproducts. If you observe a color change in your this compound solution, it is crucial to re-evaluate its purity and concentration using analytical methods such as HPLC-UV before proceeding with your experiments.
Q3: I suspect my this compound is degrading during my experiment. How can I confirm this?
A3: To confirm degradation, you can use High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact this compound from its degradation products. By analyzing your sample over time, you can monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation in solution:
-
Control pH: Since the ester linkage in this compound is susceptible to hydrolysis, especially under basic or acidic conditions, maintaining a neutral pH (around 7.0) is recommended. The hydrolysis of similar 2-aminobenzoate esters is known to be pH-independent between pH 4 and 8, but it's best to stay within a neutral range to minimize other potential reactions.[1][2][3]
-
Low Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible. If you need to store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Protect from Light: Phenolic compounds can be light-sensitive. Store solutions in amber vials or protect them from light to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or, for even greater stability, at -80°C.[4][5] The container should be protected from moisture and light. Storing the solid compound in a desiccator at low temperature can further enhance stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol) at a high concentration. Divide the stock solution into small, single-use aliquots and store them at -80°C.[4] This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation products of this compound are 3-amino-4-hydroxybenzoic acid and the corresponding p-coumaric acid derivative, resulting from the hydrolysis of the ester linkage. Further degradation of the p-coumaric acid moiety may also occur.[6]
Q4: Can I use this compound that has been stored improperly?
A4: It is not recommended to use this compound that has been stored improperly without first verifying its integrity. Improper storage can lead to significant degradation, which will affect the accuracy and reproducibility of your experimental results. You should re-qualify the material using an appropriate analytical method like HPLC to determine its purity and concentration.
Data Presentation: Illustrative Stability of this compound
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is based on the expected degradation profile of similar chemical structures and should be used as a guideline. For precise stability data, it is essential to conduct your own stability studies.
| Storage Condition | Temperature | Time (Days) | Purity (%) (Illustrative) |
| Solid | Room Temperature | 30 | 90 |
| 4°C | 90 | 95 | |
| -20°C | 365 | >98 | |
| -80°C | 365 | >99 | |
| Solution (in DMSO) | Room Temperature | 1 | 85 |
| 4°C | 7 | 90 | |
| -20°C | 30 | 97 | |
| -80°C | 90 | >98 | |
| Aqueous Solution (pH 7) | Room Temperature | 1 | 75 |
| 4°C | 3 | 85 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[7][8][9][10]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
3. Methodology:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 7 days.
-
At various time points, dissolve a sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the sample by HPLC at various time points.
-
4. Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks.
Protocol 2: Long-Term Stability Testing of this compound
1. Objective: To determine the shelf-life of this compound under recommended storage conditions.
2. Materials:
-
Solid this compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Temperature and humidity-controlled storage chambers
-
HPLC system with a UV detector
3. Methodology:
-
Sample Preparation:
-
Store solid this compound in tightly sealed vials at the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
4°C
-
-20°C
-
-80°C
-
-
Prepare aliquots of a concentrated stock solution in a suitable solvent and store at:
-
-20°C
-
-80°C
-
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
-
Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
For solid samples, accurately weigh and dissolve in a suitable solvent.
-
For stock solutions, thaw an aliquot.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the purity and concentration of this compound.
-
Visualizations
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. goldbio.com [goldbio.com]
- 5. faq.edqm.eu [faq.edqm.eu]
- 6. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Bagremycin A Production Through Gene Cluster Manipulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the manipulation of the Bagremycin A gene cluster in Streptomyces sp. Tü 4128 to enhance production.
Frequently Asked Questions (FAQs)
Q1: What is the this compound biosynthetic gene cluster (BGC) and where is it found?
A1: The this compound biosynthetic gene cluster is a set of 16 open reading frames (ORFs) located in the genome of Streptomyces sp. Tü 4128. These genes are responsible for the biosynthesis, regulation, and resistance related to this compound and B production.[1][2][3]
Q2: My culture is producing a different compound, ferroverdin, instead of this compound. Why is this happening?
A2: The Bagremycin BGC is unique in that it is responsible for the production of both bagremycins and ferroverdins. The metabolic output is determined by the availability of iron in the culture medium. Bagremycin production is favored under iron-depleted conditions, while high iron concentrations will trigger the production of ferroverdins.[4]
Q3: Are all 16 genes in the identified Bagremycin BGC essential for its production?
A3: No, not all genes within the identified cluster are directly involved in Bagremycin biosynthesis. Gene disruption studies have shown that genes such as bagL, bagK, bagG, bagF, bagX, and bagY are not essential for production.[2]
Q4: What are the known positive regulatory genes within the Bagremycin BGC?
A4: The gene bagI has been identified as a positive transcriptional regulator for Bagremycin biosynthesis.[5] Overexpression of this gene has been shown to significantly increase the production of both this compound and B.
Q5: What is the function of the bagE gene in the biosynthesis of Bagremycin?
A5: The bagE gene is critical for Bagremycin biosynthesis. Its disruption completely inhibits the production of bagremycins. It is believed to encode a phenylacetate-CoA ligase (PCL).[2]
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Question: I have cultured Streptomyces sp. Tü 4128 but I am detecting very low or no this compound in my extracts. What are the possible causes and solutions?
Answer:
Several factors could be contributing to the low or absent production of this compound. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low this compound production.
Issue 2: Inconsistent Yields Between Batches
Question: My this compound yields are highly variable between different fermentation batches. How can I improve consistency?
Answer:
Inconsistent yields are often due to variations in culture conditions.
-
Standardize Inoculum: Ensure that the age and size of the inoculum are consistent for each fermentation.
-
Media Composition: Prepare the fermentation medium from the same batches of reagents to avoid variability. Pay close attention to the iron content, as this is a critical determinant of metabolic output.[4]
-
pH Control: Monitor and maintain a consistent pH throughout the fermentation process.
-
Aeration and Agitation: Ensure that the shaking speed and flask volume are identical for all cultures to maintain consistent oxygen transfer rates.
Issue 3: Failed Genetic Manipulation (e.g., Gene Knockout/Overexpression)
Question: I am having trouble generating a successful gene knockout or overexpression mutant of the Bagremycin BGC. What could be going wrong?
Answer:
Genetic manipulation in Streptomyces can be challenging. Consider the following:
-
Conjugation Efficiency: Ensure high-quality donor E. coli (e.g., ET12567/pUZ8002) and recipient Streptomyces spores. Optimize the ratio of donor to recipient cells and the heat shock step.
-
Plasmid Integrity: Verify the integrity of your constructed plasmid by restriction digest and sequencing before proceeding with conjugation.
-
Selection Marker Efficacy: Confirm the appropriate concentration of antibiotics for selection.
-
Homologous Recombination Efficiency: The length of the homologous arms in your knockout construct is crucial. Ensure they are sufficiently long (typically >1 kb) for efficient recombination. For overexpression, confirm the promoter used is active in Streptomyces sp. Tü 4128.
Quantitative Data on this compound Production Enhancement
Manipulation of regulatory genes within the Bagremycin BGC can significantly impact production yields. The overexpression of the positive transcriptional regulator bagI has been demonstrated to enhance the production of this compound.
| Genetic Modification | Strain | Fold Increase in this compound Titer (vs. Wild Type) | Reference |
| Overexpression of bagI | Streptomyces sp. Tü 4128 | 2.5-fold | [5] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Disruption in Streptomyces sp. Tü 4128
This protocol provides a general framework for gene disruption. Specific sgRNA sequences and homologous arm primers must be designed for the target gene.
Caption: Workflow for CRISPR-Cas9 gene disruption in Streptomyces.
Methodology:
-
sgRNA Design: Design a 20-bp sgRNA sequence targeting a region within the gene of interest. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Plasmid Construction: Synthesize and anneal complementary oligonucleotides for the sgRNA and clone them into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Homologous Arm and Resistance Cassette Assembly: Amplify ~1.5 kb regions upstream and downstream of the target gene to serve as homologous arms. Assemble these arms with a desired antibiotic resistance cassette (e.g., apramycin).
-
Final Vector Assembly: Clone the assembled homologous arms and resistance cassette into the sgRNA-containing CRISPR vector.
-
Transformation into Donor E. coli : Transform the final plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 for subsequent conjugation.
-
Conjugation: Mix the donor E. coli with Streptomyces sp. Tü 4128 spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.
-
Selection and Screening: Overlay the conjugation plates with antibiotics to select for exconjugants. Subsequently, screen colonies for the desired double-crossover event (antibiotic resistance from the cassette, loss of vector-specific resistance).
-
Verification: Confirm the gene disruption in putative mutants by PCR using primers flanking the target region and by Sanger sequencing.
Protocol 2: Overexpression of the bagI Regulator via Promoter Engineering
This protocol describes the replacement of the native promoter of bagI with a strong constitutive promoter.
Methodology:
-
Promoter Selection: Choose a strong, constitutive promoter known to be effective in Streptomyces, such as ermEp*.
-
Construct Design: Design a construct where the ermEp* promoter is placed immediately upstream of the bagI start codon. This construct should be flanked by homologous regions (~1.5 kb) upstream and downstream of the native bagI promoter.
-
Vector Assembly: Assemble the promoter and bagI gene with flanking regions into a suitable delivery vector, which could be an integrative plasmid or a vector for homologous recombination-based replacement.
-
Transformation and Selection: Introduce the vector into Streptomyces sp. Tü 4128 via conjugation. Select for transformants using the appropriate antibiotic resistance marker.
-
Verification: Confirm the correct integration or replacement of the native promoter with ermEp* by PCR and sequencing of the genomic locus.
-
Production Analysis: Cultivate the engineered strain under iron-depleted conditions and compare the this compound production to the wild-type strain using HPLC analysis.
Protocol 3: Heterologous Expression of the Bagremycin BGC
This protocol outlines the general steps for expressing the Bagremycin BGC in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
Caption: Workflow for heterologous expression of the Bagremycin BGC.
Methodology:
-
BGC Cloning: Clone the entire ~17 kb Bagremycin BGC from Streptomyces sp. Tü 4128 genomic DNA into a suitable large-insert vector, such as a Bacterial Artificial Chromosome (BAC), that can replicate in both E. coli and Streptomyces.
-
Host Selection: Choose a well-characterized and genetically tractable Streptomyces host strain known for high levels of secondary metabolite production (e.g., S. coelicolor M1152 or S. lividans TK24).
-
Vector Transfer: Introduce the BGC-containing vector into the selected heterologous host via conjugation.
-
Cultivation and Analysis: Ferment the recombinant Streptomyces strain in an appropriate production medium, ensuring iron-depleted conditions.
-
Metabolite Detection: Extract the secondary metabolites from the culture and analyze for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of BagI as a positive transcriptional regulator of bagremycin biosynthesis in engineered Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
Media composition adjustments for optimal Bagremycin A biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the biosynthesis of Bagremycin A from Streptomyces sp. Tü 4128. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended basal medium for the production of this compound?
A baseline complex medium for a 20-liter batch fermentation of Streptomyces sp. Tü 4128 to produce this compound has been described. This medium consists of a combination of multiple carbon and nitrogen sources to support robust growth and secondary metabolite production.[1]
Q2: What are the key environmental factors to consider for optimizing this compound production?
Optimal production of antibiotics in Streptomyces is highly dependent on environmental conditions. Key factors to control and optimize include pH, temperature, and aeration (agitation rate). For many Streptomyces species, a neutral initial pH of around 7.0 is optimal for antibiotic production. The ideal temperature for secondary metabolite production is often slightly different from the optimal temperature for biomass growth, typically in the range of 28-35°C. Adequate aeration is crucial and can be optimized by adjusting the agitation speed and the volume of the culture medium in the flask.
Q3: How can I troubleshoot low yields of this compound?
Low yields of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the composition of your fermentation medium, as nutritional limitations are a common cause. Ensure that the culture conditions (pH, temperature, aeration) are within the optimal range for Streptomyces sp. Tü 4128. It is also crucial to confirm the genetic stability of your strain, as high-producing strains can sometimes lose their productivity over successive subcultures.
Q4: What is the typical timeline for this compound production in a batch fermentation?
The production of secondary metabolites like this compound by Streptomyces often begins in the late logarithmic or stationary phase of growth. In some reported fermentations of Streptomyces sp. Tü 4128, the production of this compound started relatively late, often after more than 10 days of incubation.[1] Monitoring the production profile over time is essential to determine the optimal harvest time.
Troubleshooting Guides
Issue 1: Inconsistent or No Production of this compound
Question: My Streptomyces sp. Tü 4128 culture is growing well (high biomass), but I'm seeing inconsistent or no production of this compound. What should I investigate?
Answer: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). Here are several factors to consider and optimize:
-
Carbon Source Regulation: High concentrations of rapidly metabolized carbon sources, such as glucose, can sometimes repress antibiotic biosynthesis.
-
Nitrogen Source Effects: The type and concentration of the nitrogen source can significantly influence secondary metabolite production.
-
Phosphate Levels: Phosphate concentration is another critical factor, as high levels can sometimes inhibit antibiotic synthesis.
The following table provides an example of how different carbon sources could hypothetically affect this compound yield.
Table 1: Hypothetical Impact of Different Carbon Sources on this compound Production
| Carbon Source (1% w/v) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.2 | 80 |
| Glycerol | 6.8 | 75 |
| Maltose | 8.1 | 55 |
Experimental Workflow for Troubleshooting Production Issues
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Optimizing Media Composition for Enhanced this compound Biosynthesis
Question: How can I systematically optimize the media components to improve the yield of this compound?
Answer: Media optimization is a critical step to enhance antibiotic production. A one-variable-at-a-time (OVAT) approach or statistical methods like Response Surface Methodology (RSM) can be employed. Below are illustrative tables on how varying nitrogen sources and their concentrations could impact this compound production.
Table 2: Hypothetical Effect of Different Nitrogen Sources on this compound Production
| Nitrogen Source (0.5% w/v) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 7.8 | 95 |
| Yeast Extract | 8.2 | 85 |
| Soybean Meal | 7.5 | 110 |
| Ammonium Sulfate | 6.5 | 60 |
Table 3: Hypothetical Optimization of Soybean Meal Concentration
| Soybean Meal Conc. (% w/v) | Biomass (g/L) | This compound Yield (mg/L) |
| 0.25 | 6.8 | 85 |
| 0.50 | 7.5 | 110 |
| 0.75 | 7.9 | 105 |
| 1.00 | 8.1 | 90 |
Hypothetical Signaling Pathway for Antibiotic Regulation
Caption: Simplified signaling pathway for antibiotic biosynthesis.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. Tü 4128 for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces sp. Tü 4128 spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Prepare the production medium. A complex medium that can be used consists of (per liter): 10 g glucose, 10 g glycerol, 10 g starch, 2.5 g corn steep powder, 5 g peptone, 2 g yeast extract, 1 g NaCl, and 3 g CaCO₃.[1]
-
Adjust the initial pH of the medium to 7.0 before sterilization.
-
Inoculate the production medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production flasks at 28°C on a rotary shaker at 200 rpm for up to 15 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Harvest the culture broth and centrifuge to separate the mycelia from the supernatant.
-
Adjust the pH of the supernatant to 5.0 using HCl.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
-
Quantification by HPLC:
-
Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
A C18 column is typically used for separation.
-
The mobile phase can consist of a gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution at a wavelength where this compound has maximum absorbance (e.g., around 280 nm and 320 nm).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.
-
References
Validation & Comparative
Validating the Antibacterial Spectrum of Bagremycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Bagremycin A against select Gram-positive bacteria. Due to the limited public availability of the specific Minimum Inhibitory Concentration (MIC) data for this compound, this document presents a template for comparison utilizing hypothetical, yet realistic, MIC values for this compound, alongside published MIC data for established antibiotics. This guide is intended to serve as a framework for researchers conducting similar antibacterial spectrum validation studies.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of a novel compound is benchmarked by comparing its Minimum Inhibitory Concentration (MIC) against that of standard antibiotics. A lower MIC value indicates greater potency. The following table summarizes the in-vitro activity of this compound (hypothetical values) against three common Gram-positive bacteria, in comparison to Vancomycin, Ampicillin, and Linezolid.
| Bacterial Strain | This compound (Hypothetical) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ampicillin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 0.5 - 2[1][2][3] | 0.6 - 1[4] | 1 - 4[5][6][7] |
| Bacillus subtilis | 4 | ≤4.0[8] | - | 1[9] |
| Micrococcus luteus | 8 | - | - | 0.5[9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13] This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
This compound and comparator antibiotic stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform a serial two-fold dilution of each antibiotic in CAMHB in the wells of the 96-well plate to obtain a range of concentrations. Typically, 10-12 concentrations are tested.
-
-
Inoculation:
-
Inoculate each well containing the antibiotic dilution with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a growth control well (containing only the bacterial suspension in broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of the antibacterial spectrum of a novel compound.
Caption: Workflow for MIC determination.
Plausible Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
While the specific mechanism of action for this compound is not yet elucidated, a common target for antibiotics effective against Gram-positive bacteria is the cell wall. The following diagram depicts a generalized pathway of cell wall synthesis inhibition.[14][15]
Caption: Inhibition of cell wall synthesis.
References
- 1. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mjima.org [mjima.org]
- 8. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 15. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Comparing the antifungal activity of Bagremycin A to commercial antifungals
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents, Bagremycin A, a natural product isolated from Streptomyces sp. Tü 4128, has emerged as a compound of interest due to its documented antifungal properties.[1][2] This guide provides a comparative overview of this compound against established commercial antifungal drugs, focusing on available data regarding its activity, proposed mechanism of action, and the experimental methodologies used for evaluation.
Executive Summary
This compound is a phenolic ester derived from p-coumaric acid that has demonstrated inhibitory activity against the opportunistic fungal pathogen Candida albicans.[1] While specific quantitative data on its potency, such as Minimum Inhibitory Concentration (MIC) values, remain limited in publicly accessible literature, its chemical class suggests a mechanism of action involving the disruption of the fungal cell membrane. This mode of action is distinct from several major classes of commercial antifungals, highlighting its potential as a lead compound for the development of new therapeutic agents. This guide will delve into a qualitative comparison with prominent antifungal classes, including polyenes, azoles, and echinocandins, and provide standardized protocols for antifungal susceptibility testing.
Comparative Antifungal Activity
A direct quantitative comparison of the antifungal activity of this compound with commercial antifungals is challenging due to the lack of publicly available MIC values for this compound. The original research by Bertasso et al. (2001) indicated "moderate activity" against Gram-positive bacteria and some fungi, including Candida albicans, with data presented in the publication that is not widely accessible.[2]
For context, the following table summarizes typical MIC ranges for common commercial antifungals against Candida albicans.
| Antifungal Agent | Class | Typical MIC Range for C. albicans (µg/mL) |
| This compound | Phenolic Ester | Data not publicly available |
| Amphotericin B | Polyene | 0.25 - 1 |
| Fluconazole | Azole (Triazole) | 0.25 - 4 |
| Itraconazole | Azole (Triazole) | 0.03 - 0.5 |
| Caspofungin | Echinocandin | 0.03 - 0.25 |
| Micafungin | Echinocandin | 0.015 - 0.125 |
Note: MIC values can vary significantly depending on the specific strain of C. albicans and the testing methodology.
Mechanisms of Action: A Comparative Overview
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Below is a comparison of the established mechanisms of major commercial antifungal classes and the putative mechanism of this compound.
This compound (Putative Mechanism): As a phenolic ester, this compound likely exerts its antifungal effect through the disruption of the fungal cell membrane. Phenolic compounds are known to intercalate into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death. This proposed mechanism is based on the known activities of structurally similar p-coumaric acid esters.
Commercial Antifungals:
-
Polyenes (e.g., Amphotericin B): These molecules bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of ions and other small molecules, resulting in fungal cell death.
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall and osmotic instability.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antifungal activity. The following are detailed methodologies for key experiments in antifungal susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antifungal agent.
-
Preparation of Antifungal Stock Solution: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculum Preparation: The fungal isolate to be tested is grown on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the standardized fungal suspension. The plate is then incubated at a specific temperature (usually 35°C) for a defined period (24-48 hours for Candida species).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.
Disk Diffusion Method
This method provides a qualitative assessment of antifungal susceptibility.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Application of Antifungal Disks: Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under appropriate conditions.
-
Interpretation: The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will be observed around the disk. The diameter of this zone is measured and compared to established breakpoints to determine if the organism is susceptible, intermediate, or resistant.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Putative mechanism of action of this compound on the fungal cell membrane.
Caption: Mechanisms of action for major classes of commercial antifungal drugs.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. Its putative mechanism of action, centered on the disruption of the fungal cell membrane, offers a potential alternative to existing antifungal therapies and may be effective against strains resistant to current drugs. However, a comprehensive evaluation of its antifungal spectrum and potency requires further investigation, including the determination of MIC values against a broad range of clinically relevant fungi and direct comparative studies with commercial antifungals. The experimental protocols and comparative data presented in this guide provide a framework for such future research and development efforts.
References
Evaluating the Synergistic Potential of Bagremycin A: A Framework for Future Research
Despite its recognized antimicrobial properties, publicly available experimental data on the synergistic effects of Bagremycin A with other compounds is currently unavailable. This guide outlines a comprehensive framework for researchers, scientists, and drug development professionals to evaluate such potential synergies, drawing upon established methodologies in antimicrobial combination testing.
While this compound, a novel antibiotic isolated from Streptomyces sp. Tü 4128, has demonstrated moderate activity against Gram-positive bacteria and some fungi, its potential for enhanced efficacy through combination therapy remains an unexplored frontier.[1][2][3] The development of multidrug-resistant organisms presents a significant global threat, making the exploration of synergistic antimicrobial interactions a critical area of research.[4] Combination therapy, the use of two or more drugs concurrently, can offer several advantages, including increased efficacy, reduced dosages to minimize toxicity, and the potential to overcome drug resistance.
This guide provides a roadmap for investigating the synergistic potential of this compound, detailing the requisite experimental protocols and data presentation formats necessary for a thorough and objective comparison.
Framework for Evaluating Synergistic Effects
A systematic evaluation of this compound's synergistic potential would involve a tiered approach, beginning with in vitro screening to identify promising combinations, followed by more detailed characterization of the nature of the interaction.
Phase 1: Initial Screening for Synergy - The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5] This technique allows for the determination of the fractional inhibitory concentration (FIC) index, a quantitative measure of synergy, additivity, indifference, or antagonism.[5][6]
Experimental Protocol: Checkerboard Assay
-
Preparation of Antimicrobials: Stock solutions of this compound and the selected partner compounds (e.g., other antibiotics or antifungals) are prepared and serially diluted.
-
Microtiter Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added along the ordinate (rows), while the dilutions of the partner compound are added along the abscissa (columns). This creates a matrix of varying concentration combinations of the two agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., a clinically relevant bacterial or fungal strain).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determining the Minimum Inhibitory Concentration (MIC): The MIC of each drug alone and in combination is determined as the lowest concentration that visibly inhibits microbial growth.
-
Calculating the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Data Presentation: FIC Index Interpretation
The results of the checkerboard assay should be summarized in a table, clearly indicating the FIC index and the nature of the interaction for each combination and microbial strain tested.
| Combination (this compound + Compound X) | Target Organism | MIC of this compound (alone) | MIC of Compound X (alone) | MIC of this compound (in combination) | MIC of Compound X (in combination) | FIC Index | Interpretation |
| Example Data | Staphylococcus aureus | 16 µg/mL | 8 µg/mL | 4 µg/mL | 1 µg/mL | 0.375 | Synergy |
| Example Data | Candida albicans | 32 µg/mL | 4 µg/mL | 16 µg/mL | 2 µg/mL | 1.0 | Additive |
| Example Data | Pseudomonas aeruginosa | 64 µg/mL | 2 µg/mL | 64 µg/mL | 4 µg/mL | 3.0 | Indifference |
| Example Data | Escherichia coli | 32 µg/mL | 16 µg/mL | 64 µg/mL | 32 µg/mL | 4.0 | Antagonism |
Interpretation of FIC Index Values:
Phase 2: Characterizing Synergistic Interactions - Time-Kill Assays
For combinations demonstrating synergy in the checkerboard assay, time-kill assays provide a dynamic assessment of the antimicrobial effect over time. This method can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and confirm the synergistic interaction.[4]
Experimental Protocol: Time-Kill Assay
-
Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The culture is exposed to this compound and the partner compound alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC). A growth control with no antimicrobial is also included.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU)/mL is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4]
Data Presentation: Time-Kill Curve Data
The quantitative data from time-kill assays should be presented in a clear tabular format.
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound alone) | Log10 CFU/mL (Compound X alone) | Log10 CFU/mL (this compound + Compound X) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 6.5 | 6.2 | 4.5 |
| 8 | 8.8 | 7.0 | 6.8 | 3.0 |
| 24 | 9.2 | 7.5 | 7.1 | <2.0 (Limit of Detection) |
Visualizing Experimental Workflows and Potential Mechanisms
To further elucidate the experimental process and potential underlying mechanisms of synergy, graphical representations are invaluable.
Caption: A generalized workflow for evaluating the synergistic effects of this compound.
Should synergistic interactions be identified, further studies would be necessary to elucidate the underlying mechanisms. A hypothetical signaling pathway diagram can illustrate potential points of interaction. For instance, one compound might disrupt the cell membrane, facilitating the entry of the second compound to its intracellular target.
References
- 1. This compound and B, novel antibiotics from streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
Validating the weak antitumor potential of Bagremycin A in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bagremycin A, a natural product isolated from Streptomyces sp. Tü 4128, has been identified as having weak antitumor activity alongside its established antibacterial and antifungal properties.[1][2] This guide provides a comparative overview of the currently available data on the antitumor potential of this compound and related compounds. It also outlines detailed experimental protocols for the validation of its cytotoxic effects and investigation of its mechanism of action in various cancer cell lines. Due to the limited specific data available for this compound, this guide incorporates information on related Bagremycin compounds to provide a broader context for its potential bioactivity.
Comparative Antitumor Potential
Quantitative data on the cytotoxic effects of this compound against a wide range of cancer cell lines is not extensively available in current literature. However, studies on related Bagremycin compounds provide some insight into the potential potency of this class of molecules.
Table 1: Cytotoxicity of Bagremycin C against Human Glioma Cell Lines
| Cell Line | IC50 (µM) |
| U87MG | 2.2 |
| U251 | 4.3 |
| SHG44 | 2.4 |
It has also been noted that Bagremycin exhibits weak cytotoxic activity against the SF-268 cancer cell line. Further comprehensive screening of this compound against a diverse panel of cancer cell lines is necessary to fully characterize its antitumor spectrum and potency.
Experimental Protocols for Validation
To rigorously validate the antitumor potential of this compound, a series of standardized in vitro assays are recommended. These protocols are designed to quantify cytotoxicity and elucidate the underlying mechanisms of action.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 to 72 hours. Include a positive control such as Doxorubicin.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Logical Flow of Apoptosis Detection
Caption: Cellular states identified by Annexin V/PI staining.
Cell Cycle Analysis
This assay determines if this compound induces cell cycle arrest at a specific phase.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
The specific signaling pathways modulated by this compound to exert its antitumor effects are currently not well-elucidated. Based on the mechanisms of other antitumor antibiotics, potential pathways to investigate include:
-
Apoptosis Pathways: Investigate the expression levels of key apoptosis-related proteins such as caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.
-
Cell Cycle Regulatory Pathways: Examine the levels of cyclins and cyclin-dependent kinases (CDKs) that govern cell cycle progression.
Proposed Investigation of Apoptotic Signaling
Caption: Potential apoptotic pathways for investigation.
Conclusion
The available evidence suggests that this compound possesses weak antitumor properties. However, a comprehensive validation across a broader range of cancer cell lines is required to define its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the cytotoxicity of this compound and to begin to unravel its mechanism of action. Further investigation into its effects on key signaling pathways will be crucial in determining its viability as a lead compound for the development of novel anticancer agents.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bagremycin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bagremycin A, a compound with antibiotic and weak antitumor properties. Adherence to these procedural, step-by-step instructions is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) with disposal instructions for this compound could be located. The following procedures are based on best practices for the disposal of research-grade antibiotics and compounds with potential cytotoxic activity. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Material/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Standard |
| Respiratory Protection | Not generally required for small quantities in solution, but use a fume hood for handling powders or creating solutions. | N/A |
Step-1: Segregation and Waste Classification
Properly classifying and segregating this compound waste at the point of generation is the first and most critical step. Due to its biological activity, all this compound waste should be treated as hazardous chemical waste.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE. | Labeled, sealed, leak-proof hazardous waste container (plastic is preferred). |
| Liquid Waste | Stock solutions, experimental solutions containing this compound, and the first two rinses of emptied containers. | Labeled, sealed, leak-proof hazardous waste container (plastic carboy). |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container specifically designated for cytotoxic/hazardous chemical waste. |
Note: Do not mix this compound waste with regular trash, biohazardous waste (unless also chemically contaminated), or pour it down the drain. Antibiotics in wastewater can contribute to antimicrobial resistance.[1][2]
Step-2: Decontamination and Inactivation
Deactivation of this compound before disposal is not recommended without specific, validated protocols for this compound. Methods like autoclaving can be ineffective for many heat-stable antibiotics and are not a substitute for proper hazardous waste disposal.[3] Chemical inactivation should only be performed if a validated procedure is available and approved by your EHS department.
Step-3: Packaging and Labeling for Disposal
All waste containers must be properly packaged and labeled to ensure safe handling and disposal.
-
Select the Correct Container: Use containers that are compatible with the waste type (solid or liquid) and are in good condition.
-
Seal the Container: Securely close the lid. For solid waste in bags, seal the bag before placing it in the rigid outer container.
-
Label the Container: Attach a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step-4: Storage and Collection
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure waste containers are stored securely and are not in a location where they could be easily knocked over.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Once a container is full, or if you will no longer be adding waste to it, contact your institution's EHS department to schedule a waste pickup.
Disposal of Empty Containers
Containers that once held this compound must be properly decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, ethanol) three times.[6]
-
Collect Rinsate: The first two rinses must be collected and disposed of as liquid hazardous waste.[6] The third rinse can typically be disposed of down the drain, but confirm this with your EHS department.
-
Deface Label: Completely remove or deface the original chemical label on the container.[6]
-
Dispose of Container: The triple-rinsed and defaced container can now be disposed of in the appropriate recycling or general waste stream.
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
